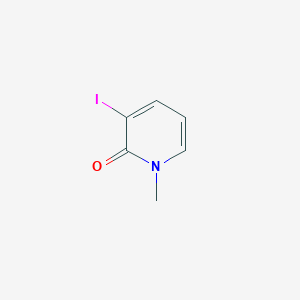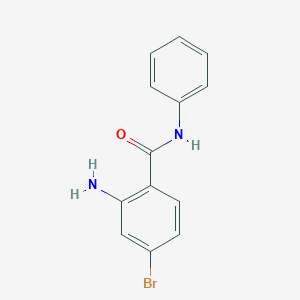
2-Amino-4-bromo-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-N-phenylbenzamide is a chemical compound with the molecular formula C13H10BrN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-N-phenylbenzamide typically involves the N-arylation of 2-amino-N-phenylbenzamide with phenylboronic acid. This reaction is catalyzed by copper immobilized on a phenanthroline ligand-modified magnetic graphene oxide (MGO) catalyst . The reaction conditions include the use of a base-free environment at room temperature, which facilitates the coupling of arylboronic acid with 2-amino-N-phenylbenzamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of advanced catalytic systems and optimized reaction conditions, such as those involving copper-based catalysts, are likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-N-phenylbenzamide undergoes various chemical reactions, including:
N-Arylation: The compound can participate in N-arylation reactions with phenylboronic acids, facilitated by copper-based catalysts.
Oxidative Rearrangement: It can also undergo oxidative rearrangement reactions with isatins, leading to the formation of quinazolinone derivatives.
Common Reagents and Conditions
Copper-based Catalysts: Used in N-arylation reactions.
Isatins: Used in oxidative rearrangement reactions.
Base-free Conditions: Often employed to facilitate reactions at room temperature.
Major Products Formed
Quinazolinone Derivatives: Formed from oxidative rearrangement reactions with isatins.
Aryl-substituted Benzamides: Resulting from N-arylation reactions with phenylboronic acids.
Scientific Research Applications
2-Amino-4-bromo-N-phenylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in oxidative rearrangement reactions, the compound interacts with isatins to form quinazolinone derivatives through a series of oxidative steps . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: A structurally similar compound with a hydroxyl group instead of a benzamide moiety.
2-Amino-4-bromobenzamide: Another similar compound with a simpler structure lacking the phenyl group attached to the nitrogen atom.
Uniqueness
2-Amino-4-bromo-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the benzamide core, along with the phenyl group, makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-amino-4-bromo-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWKUHZZYZLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
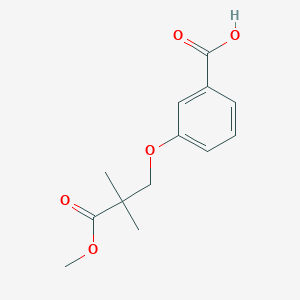
![4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B7938531.png)
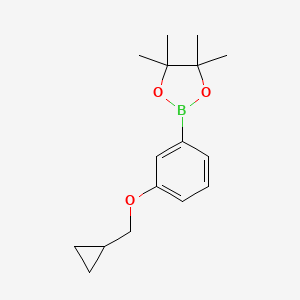
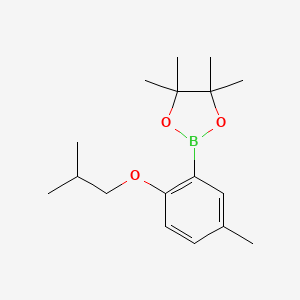
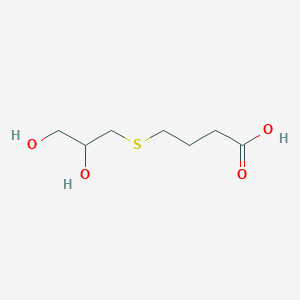
![3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline](/img/structure/B7938569.png)
![tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938571.png)
![tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938574.png)
![Propan-2-yl N-[(piperidin-4-yl)methyl]-N-propylcarbamate](/img/structure/B7938580.png)
![Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]-](/img/structure/B7938590.png)

![5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B7938600.png)
